molecular formula C15H12N2O2 B5311850 5-(4-methoxyphenyl)-3-phenyl-1,2,4-oxadiazole

5-(4-methoxyphenyl)-3-phenyl-1,2,4-oxadiazole

Cat. No. B5311850
M. Wt: 252.27 g/mol
InChI Key: ZLFJTVYJKNIKBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-methoxyphenyl)-3-phenyl-1,2,4-oxadiazole (MPPO) is a heterocyclic organic compound that has gained significant attention in the field of medicinal chemistry due to its diverse range of biological activities. MPPO belongs to the class of oxadiazoles, which are known for their broad spectrum of pharmacological properties.

Mechanism of Action

The exact mechanism of action of 5-(4-methoxyphenyl)-3-phenyl-1,2,4-oxadiazole is not fully understood. However, it has been suggested that 5-(4-methoxyphenyl)-3-phenyl-1,2,4-oxadiazole exerts its pharmacological effects by modulating various cellular signaling pathways. For instance, 5-(4-methoxyphenyl)-3-phenyl-1,2,4-oxadiazole has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. 5-(4-methoxyphenyl)-3-phenyl-1,2,4-oxadiazole has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is responsible for regulating the expression of antioxidant genes.
Biochemical and Physiological Effects:
5-(4-methoxyphenyl)-3-phenyl-1,2,4-oxadiazole has been shown to exert a wide range of biochemical and physiological effects. For instance, it has been reported to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 5-(4-methoxyphenyl)-3-phenyl-1,2,4-oxadiazole has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Additionally, 5-(4-methoxyphenyl)-3-phenyl-1,2,4-oxadiazole has been reported to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-(4-methoxyphenyl)-3-phenyl-1,2,4-oxadiazole is its broad spectrum of pharmacological activities. This makes it a potential candidate for the development of novel therapeutic agents. Additionally, 5-(4-methoxyphenyl)-3-phenyl-1,2,4-oxadiazole has been shown to exhibit low toxicity in animal models, making it a relatively safe compound for use in preclinical studies. However, one of the limitations of 5-(4-methoxyphenyl)-3-phenyl-1,2,4-oxadiazole is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for the research on 5-(4-methoxyphenyl)-3-phenyl-1,2,4-oxadiazole. One possible avenue is the development of novel derivatives of 5-(4-methoxyphenyl)-3-phenyl-1,2,4-oxadiazole with improved pharmacological properties. Additionally, further studies are needed to elucidate the exact mechanism of action of 5-(4-methoxyphenyl)-3-phenyl-1,2,4-oxadiazole and its potential therapeutic applications. Finally, the development of new methods for the synthesis of 5-(4-methoxyphenyl)-3-phenyl-1,2,4-oxadiazole could help to improve its yield and purity, making it a more attractive compound for use in medicinal chemistry research.

Scientific Research Applications

5-(4-methoxyphenyl)-3-phenyl-1,2,4-oxadiazole has been extensively studied for its diverse range of biological activities. It has been reported to possess antimicrobial, antitumor, anticonvulsant, anti-inflammatory, and analgesic properties. 5-(4-methoxyphenyl)-3-phenyl-1,2,4-oxadiazole has also been shown to exhibit potent antioxidant activity, making it a potential therapeutic agent for the treatment of oxidative stress-related diseases.

properties

IUPAC Name

5-(4-methoxyphenyl)-3-phenyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c1-18-13-9-7-12(8-10-13)15-16-14(17-19-15)11-5-3-2-4-6-11/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLFJTVYJKNIKBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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